![molecular formula C21H22N2O4 B5028691 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol
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Overview
Description
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol acts as a dopamine receptor modulator, specifically targeting the D1 and D2 receptor subtypes. It has been shown to enhance the activity of D1 receptors and inhibit the activity of D2 receptors. This mechanism of action may underlie its potential therapeutic effects for neurological disorders and its anticancer activity.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and modulate dopamine receptor activity. In vivo studies have shown that 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol can improve motor function in animal models of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol.
Advantages and Limitations for Lab Experiments
One advantage of 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is its high purity and yield, which makes it suitable for use in lab experiments. However, 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, more research is needed to fully understand the potential side effects and toxicity of 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol.
Future Directions
There are several future directions for research on 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol. One area of interest is its potential therapeutic effects for neurological disorders such as Parkinson's disease. Further studies are needed to determine the optimal dosage and duration of treatment for 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol. Another area of interest is its potential as an anticancer agent. Future research could focus on developing 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol derivatives with improved pharmacological properties. Additionally, 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol could be used as a scaffold for the development of new compounds with novel mechanisms of action.
Synthesis Methods
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol can be synthesized through a multi-step process involving the reaction of 2-methoxy-6-nitrophenol with indene-1,4'-piperidine followed by reduction and spirocyclization. This method has been optimized to yield high purity and high yield of 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol.
Scientific Research Applications
2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been shown to modulate the activity of dopamine receptors and may have potential therapeutic effects for neurological disorders such as Parkinson's disease. In cancer research, 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In drug discovery, 2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol has been used as a scaffold for the development of new compounds with improved pharmacological properties.
properties
IUPAC Name |
2-methoxy-6-nitro-4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-27-19-13-15(12-18(20(19)24)23(25)26)14-22-10-8-21(9-11-22)7-6-16-4-2-3-5-17(16)21/h2-7,12-13,24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAESYAYBPHLROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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